[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine
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Overview
Description
[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The phenylethylamine group can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of high-yielding and scalable methods such as palladium-catalyzed arylation reactions. These methods allow for the efficient production of oxazole compounds with high regioselectivity .
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the oxazole ring or the phenylethylamine moiety.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and organometallic compounds are used under conditions that favor nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of [1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets. The oxazole ring allows the compound to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The phenylethylamine moiety can further enhance these interactions by providing additional binding sites.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
What sets [1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine apart from these similar compounds is its unique combination of the oxazole ring and the phenylethylamine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(1,3-oxazol-5-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H12N2O/c12-10(11-7-13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6,12H2 |
InChI Key |
PWADVBXNGZNMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CO2)N |
Origin of Product |
United States |
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